2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a hydroxypropyl group, and a tetrahydronaphthalenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 3-hydroxypropylamine, and 1,2,3,4-tetrahydronaphthalene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the reaction include ethanol, methanol, or dichloromethane.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction. For example, hydrochloric acid or sodium hydroxide can be employed to promote the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to form a corresponding amine or hydrocarbon derivative.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the chloro group may produce an amine derivative.
Scientific Research Applications
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may interact with specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-hydroxypropyl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
2-Chloro-N-(3-hydroxypropyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Similar structure but with a dihydroindenyl group instead of a tetrahydronaphthalenyl group.
Uniqueness
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-11-15(19)17(9-4-10-18)14-8-3-6-12-5-1-2-7-13(12)14/h1-2,5,7,14,18H,3-4,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVCSWEUXKMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CCCO)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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